molecular formula C20H16N4O3S B7689796 2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(1,3-thiazol-2-YL)acetamide

2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(1,3-thiazol-2-YL)acetamide

Cat. No.: B7689796
M. Wt: 392.4 g/mol
InChI Key: FUNGMVBCIZETSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(1,3-thiazol-2-YL)acetamide is a complex organic compound that features a combination of oxadiazole, phenoxy, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(1,3-thiazol-2-YL)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Phenoxy Group Introduction: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group.

    Thiazole Ring Formation: The thiazole ring is formed via a cyclization reaction involving a thiourea derivative and an α-halo ketone.

    Final Coupling: The final step involves coupling the oxadiazole and thiazole intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(1,3-thiazol-2-YL)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole and thiazole rings may play a role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(1,3-thiazol-2-YL)acetamide is unique due to its combination of oxadiazole, phenoxy, and thiazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-13-6-8-14(9-7-13)18-23-19(27-24-18)15-4-2-3-5-16(15)26-12-17(25)22-20-21-10-11-28-20/h2-11H,12H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNGMVBCIZETSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.